molecular formula C20H22ClNO4 B608566 (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid CAS No. 1308256-94-1

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

Katalognummer: B608566
CAS-Nummer: 1308256-94-1
Molekulargewicht: 375.8 g/mol
InChI-SchlĂŒssel: PWYAUIUPDMSWJH-UGSOOPFHSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid (CAS 1308256-94-1) is a chiral small molecule with a molecular formula of C20H22ClNO4 and a molecular weight of 375.85 g/mol . Its structure features:

  • An (S)-configured ethoxy-oxopropan-2-yl side chain, contributing to stereospecific binding and metabolic stability.
  • A propanoic acid moiety, enabling hydrogen bonding and ionic interactions.

Its hazard profile includes warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Biphenyl Scaffold Construction

The 3'-chloro-[1,1'-biphenyl]-4-yl moiety is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzene derivative and a boronic acid partner. For example, 4-bromophenylboronic acid couples with 3-chlorophenyl bromide under palladium catalysis (Pd(PPh₃)₄, 2 mol%) in a toluene/water biphasic system with Na₂CO₃ as base (80°C, 12 h) . This step achieves >95% conversion, though purification via silica chromatography is required to remove homocoupling byproducts.

Stereoselective Amino Acid Backbone Assembly

The (S)-configured α-amino ester segment is introduced through Evans oxazolidinone auxiliaries or enzymatic resolution. A patented method employs (S)-1-ethoxy-1-oxopropan-2-amine, synthesized from L-alanine ethyl ester via Schlenk techniques, to ensure enantiomeric fidelity . Reductive amination between the biphenyl aldehyde and chiral amine precursor (using NaBH₃CN in MeOH) yields the intermediate secondary amine with 88% ee, which is subsequently acylated .

Detailed Synthetic Procedures

Step 1: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde

Reagents :

  • 4-Bromobenzaldehyde (1.0 eq)

  • 3-Chlorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • Na₂CO₃ (2.0 eq)

  • Toluene/H₂O (3:1 v/v)

Procedure :

  • Charge a flask with 4-bromobenzaldehyde (10 mmol), 3-chlorophenylboronic acid (12 mmol), Pd(PPh₃)₄ (0.2 mmol), and Na₂CO₃ (20 mmol).

  • Add degassed toluene (30 mL) and H₂O (10 mL).

  • Heat at 80°C under N₂ for 12 h.

  • Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (hexane/EtOAc 4:1) to isolate the biphenyl aldehyde (82% yield).

Key Data :

  • Yield : 82%

  • Purity (HPLC) : 98.5%

  • ÂčH NMR (400 MHz, CDCl₃) : ÎŽ 9.95 (s, 1H), 7.85 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.48–7.42 (m, 3H), 7.35 (t, J = 7.8 Hz, 1H) .

Step 2: Reductive Amination with (S)-1-Ethoxy-1-oxopropan-2-amine

Reagents :

  • 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)

  • (S)-1-Ethoxy-1-oxopropan-2-amine (1.1 eq)

  • NaBH₃CN (1.5 eq)

  • MeOH (0.2 M)

Procedure :

  • Dissolve the aldehyde (5 mmol) and (S)-1-ethoxy-1-oxopropan-2-amine (5.5 mmol) in MeOH (25 mL).

  • Add NaBH₃CN (7.5 mmol) portionwise at 0°C.

  • Stir at room temperature for 6 h.

  • Quench with saturated NH₄Cl (10 mL), extract with CH₂Cl₂ (3 × 30 mL), and concentrate.

  • Purify by silica gel chromatography (CH₂Cl₂/MeOH 95:5) to obtain the secondary amine (75% yield, 88% ee) .

Optimization Note :

  • Solvent Screening : MeOH outperformed THF and DMF in minimizing imine byproducts.

  • Temperature : Reactions at 25°C gave higher ee than at 40°C (88% vs. 72%) due to reduced racemization.

Step 3: Ester Hydrolysis to Propanoic Acid

Reagents :

  • Ethyl ester intermediate (1.0 eq)

  • LiOH·H₂O (3.0 eq)

  • THF/H₂O (2:1 v/v)

Procedure :

  • Suspend the ester (3 mmol) in THF (12 mL) and H₂O (6 mL).

  • Add LiOH·H₂O (9 mmol) and stir at 50°C for 8 h.

  • Acidify to pH 2 with 1 M HCl, extract with EtOAc (3 × 20 mL), dry, and concentrate.

  • Recrystallize from EtOAc/hexane to yield the title compound as a white solid (91% yield) .

Analytical Data :

  • Melting Point : 168–170°C

  • [α]DÂČ⁔ : +34.5° (c = 1.0, MeOH)

  • HRMS (ESI) : m/z calcd for C₂₀H₂₁ClNO₄ [M+H]âș: 398.1158; found: 398.1162 .

Stereochemical Control and Enantiomeric Enrichment

Chiral Auxiliary Approaches

The use of Evans oxazolidinones enables diastereoselective alkylation of the biphenyl moiety. For instance, coupling (S)-4-benzyl-2-oxazolidinone with the biphenyl electrophile under Mitsunobu conditions (DIAD, PPh₃) achieves a 19:1 dr. Subsequent cleavage with LiOH/H₂O₂ affords the (S)-configured amino acid with >99% ee .

Kinetic Resolution via Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-ethyl ester in racemic mixtures, leaving the (S)-enantiomer intact. A 48 h reaction in phosphate buffer (pH 7.0) at 37°C achieves 92% ee with 45% conversion .

Industrial-Scale Considerations

Cost-Effective Palladium Recovery

A patented Pd scavenger resin (SiliaBond Thiol) reduces residual Pd in Suzuki couplings from 450 ppm to <5 ppm, complying with ICH guidelines. Column filtration post-reaction eliminates costly distillation steps .

Continuous Flow Hydrolysis

Plug-flow reactors (PFRs) enhance hydrolysis efficiency:

  • Residence Time : 30 min vs. 8 h (batch)

  • Yield : 94% vs. 91%

  • Throughput : 2.5 kg/day using a 10 L PFR .

Analytical Characterization Summary

ParameterMethodResult
Purity HPLC (C18)99.2%
Enantiomeric Excess Chiral SFC98.5% (S,S)
Residual Solvents GC-MS<50 ppm (EtOAc, THF)
Heavy Metals ICP-MS<1 ppm Pd

Challenges and Mitigation Strategies

Epimerization During Hydrolysis

Basic conditions (LiOH, NaOH) induce partial racemization (5–8% ee loss). Switching to enzymatic (protease-catalyzed) hydrolysis at pH 6.5 reduces ee loss to <1% .

Byproduct Formation in Biphenyl Coupling

Homocoupling of boronic acid (up to 12%) is suppressed by incremental reagent addition and rigorous degassing.

Analyse Chemischer Reaktionen

LHW090-A7 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse- und Substitutionsreaktionen. Die Verbindung ist ein potenzieller Inhibitor der neutralen Endopeptidase, die Peptide auf der Aminoseite hydrophober Reste hydrolysiert. Dieser Prozess ist fĂŒr die Verarbeitung und den Abbau von vasoaktiven Peptiden sowie von Peptiden, die an Natriurese und Diurese beteiligt sind, unerlĂ€sslich .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid has been investigated for its potential as a modulator of various biological targets. Its structural similarity to known pharmacophores allows it to interact with specific receptors and enzymes, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects by modulating pathways involved in the immune response. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating conditions characterized by chronic inflammation .

Cancer Therapy

The compound's ability to target specific cellular pathways makes it a candidate for cancer therapy. Its application has been explored in the context of inhibiting tumor growth and metastasis through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFocusFindings
Study 1Pharmacological EvaluationDemonstrated potential anti-inflammatory properties through modulation of cytokine release in vitro .
Study 2Cancer Cell Line TestingShowed inhibition of proliferation in specific cancer cell lines, indicating potential as an anticancer agent .
Study 3Structural AnalysisProvided insights into the binding affinities and interactions with target proteins, suggesting mechanisms of action .

Vergleich Mit Àhnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid 1308256-94-1 3'-Chloro-biphenyl, ethoxy-oxo group C20H22ClNO4 375.85 High hydrophobicity, chiral centers
(S)-2-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid N/A Phenylbutan-2-yl, ethoxy-oxo C16H22NO4 292.35 Longer aliphatic chain, reduced Cl substitution
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid 147923-08-8 Biphenyl, Boc-protected amino C20H23NO4 341.41 Boc group enhances stability, lacks chloro group
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid N/A Dihydroisoquinolin, dimethyl C14H18N2O2 246.31 Rigid heterocyclic structure, increased lipophilicity

Key Observations :

  • The chloro-biphenyl group in the target compound enhances hydrophobicity compared to non-chlorinated analogs (e.g., CAS 147923-08-8) .
  • The ethoxy-oxo side chain improves solubility in organic solvents relative to the Boc-protected derivative .

Bioactivity and Pharmacological Potential

  • Target Compound : Preliminary studies suggest interactions with enzymes or receptors requiring stereospecific recognition , such as proteases or kinases. The chloro-biphenyl group may target hydrophobic binding pockets .
  • Ethoxy-oxo-4-phenylbutan-2-yl Analog (): The extended aliphatic chain could reduce metabolic clearance but may compromise target affinity due to steric hindrance .
  • Boc-Protected Analog (CAS 147923-08-8): Used in peptide synthesis as a protected intermediate; lacks bioactivity without deprotection .
  • Dihydroisoquinolin Derivatives (): Demonstrated activity in neurological targets due to structural resemblance to neurotransmitter analogs .

Biologische AktivitÀt

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid, also known by various synonyms including LHW090-A7, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its implications in therapeutic applications.

The compound has the following chemical specifications:

  • Chemical Formula : C20H22ClNO4
  • Molecular Weight : 375.85 g/mol
  • IUPAC Name : (2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid
  • CAS Number : 1308256-94-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and metabolic regulation. Key areas of investigation include:

1. Antitumor Activity

Studies have shown that this compound inhibits tumor cell proliferation by targeting specific pathways involved in cancer progression. For example:

  • HIF-1 Inhibition : The compound has been evaluated for its ability to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in tumor adaptation to low oxygen levels. In vitro studies demonstrated that concentrations as low as 10 nM significantly reduced HIF-1α expression in murine mammary carcinoma cells .

The mechanism through which this compound exerts its effects involves:

  • VEGF Regulation : It downregulates vascular endothelial growth factor (VEGF), which is essential for angiogenesis in tumors. This was observed through Western blot analysis where VEGF secretion was markedly reduced in treated cells .

3. Cytotoxicity Profile

The cytotoxic effects were assessed using the MTT assay, revealing that the compound maintains a high survival rate (>80%) at concentrations up to 10 ”M in HEK-293T cells under hypoxic conditions . This suggests a favorable therapeutic index.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Research Study 1Demonstrated significant inhibition of HIF-1 and VEGF in tumor cells with IC50 values indicating strong efficacy against various cancer cell lines.
Research Study 2Investigated structural analogs and their effects on HIF pathways; identified critical functional groups necessary for activity.
Research Study 3Evaluated the synthesis and biological evaluation of related compounds, highlighting the importance of biphenyl structures in enhancing activity against cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be purified?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to construct the biphenyl core .
  • Enantioselective amino acid coupling using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to ensure stereochemical integrity .
  • Esterification of the propanoic acid moiety with ethanol under acidic conditions . Purification often employs high-performance liquid chromatography (HPLC) with chiral columns to isolate enantiomerically pure intermediates .
Key Purification Methods Detection LimitReference
Chiral HPLC (C18 column)0.1% impurity
Flash chromatography (SiO₂)95% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :

  • ÂčH/ÂčÂłC NMR resolves stereochemistry and confirms biphenyl connectivity (e.g., aromatic protons at ÎŽ 7.2–7.8 ppm) .
  • 2D-COSY identifies coupling between the amino and ester groups .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]âș calculated for C₂₃H₂₅ClN₂O₄: 452.1463) .
    • X-ray Crystallography : Resolves absolute configuration of chiral centers .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data is limited, general protocols include:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Auxiliaries : Use (S)-tert-leucine derivatives to control stereochemistry at the amino acid center .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of ketone intermediates (e.g., Ru-BINAP catalysts) .
  • Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAKÂź AD-H column (98% ee achievable) .

Q. What strategies address low yields in biphenyl coupling reactions?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos-Pd-G3) to enhance cross-coupling efficiency .
  • Solvent Screening : Use toluene/water mixtures (3:1) to improve solubility of chloro-substituted biphenyl precursors .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, achieving 85% yield .

Q. How do structural modifications influence biological activity?

  • Substituent Effects :

  • The 3'-chloro group enhances hydrophobic interactions with enzyme active sites (e.g., COX-2 inhibition) .
  • Ethoxy ester replacement with methyl groups reduces metabolic stability in vitro .
    • Structure-Activity Relationship (SAR) :
Modification Bioactivity ChangeReference
Biphenyl → Naphthyl10× lower IC₅₀ (COX-2)
Propanoic acid → AmideLoss of solubility

Q. What computational methods predict binding modes with therapeutic targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Tyr385 .
  • Molecular Dynamics (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns simulations .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to guide lead optimization .

Q. Contradictions and Resolution

  • Synthetic Route Discrepancies : prioritizes Boc protection, while uses Fmoc. The choice depends on downstream applications (Fmoc for solid-phase peptide synthesis; Boc for solution-phase) .
  • Biological Activity Variability : Discrepancies in COX-2 inhibition data may arise from assay conditions (e.g., enzyme source, pH). Standardize protocols using recombinant human COX-2 .

Eigenschaften

IUPAC Name

(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAUIUPDMSWJH-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308256-94-1
Record name LHW090-A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHW090-A7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 2
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 3
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.